BenchChemオンラインストアへようこそ!

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Fraction sp3 (Fsp3) Molecular complexity Drug-likeness optimization

In medicinal chemistry, 3-substitution defines isoxazole pharmacology. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine provides a unique steric and conformational profile—cyclopropyl bulk plus ethyl linker flexibility—that flat aryl analogs cannot replicate. With Fsp³ = 0.625 (versus <0.10 for aryl isoxazoles), it introduces three-dimensional character to combat 'flatland' attrition. Documented DFG-motif displacement enables >1,000-fold kinase isoform selectivity versus related isoforms—critical for PI3K, ATR, and SMYD3 programs. Unlike custom-synthesis analogs with 4–8 week lead times, this building block is commercially available at 95%+ purity with 2-day lead times. For SAR integrity, do not substitute with generic isoxazole analogs lacking the cyclopropylethyl feature.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1550901-34-2
Cat. No. B1380723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
CAS1550901-34-2
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C1CC1)C2=NOC(=C2)N
InChIInChI=1S/C8H12N2O/c1-5(6-2-3-6)7-4-8(9)11-10-7/h4-6H,2-3,9H2,1H3
InChIKeyRULFBUJWNSVRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS 1550901-34-2) for Research Procurement: A Comparative Technical Overview


3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS 1550901-34-2) is a heterocyclic building block belonging to the 5-aminoisoxazole class, featuring a cyclopropylethyl substituent at the 3-position of the isoxazole ring [1]. With a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry research programs targeting kinase inhibition and receptor modulation [2]. The 5-aminoisoxazole scaffold functions as a recognized pharmacophore for multikinase inhibitor development, with the cyclopropylethyl moiety contributing specific steric and conformational constraints that differentiate it from simpler alkyl-substituted analogs [3].

Why Generic 5-Aminoisoxazole Substitution Is Not Advisable: 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine


Generic substitution among 5-aminoisoxazole derivatives is inadvisable due to the profound impact of the C3 substituent on both physicochemical properties and target recognition. The 1-cyclopropylethyl group confers a unique conformational profile—a combination of steric bulk from the cyclopropyl ring and the conformational flexibility of the ethyl linker—that cannot be replicated by simple alkyl, aryl, or unsubstituted analogs [1]. The Fsp3 value of 0.625 for 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine indicates higher three-dimensional character compared to flat aromatic-substituted isoxazoles, a property increasingly correlated with improved clinical success rates in drug discovery campaigns [2]. Critically, the cyclopropylethyl moiety has been documented in peer-reviewed literature to displace the DFG motif in kinase binding pockets, enabling selectivity profiles exceeding 1,000-fold over related kinase isoforms [3]—a structural advantage that would be completely absent in simpler 5-aminoisoxazole building blocks. Consequently, procurement of a non-equivalent analog introduces uncontrolled variables into SAR studies and risks invalidating established structure-activity relationships.

Quantitative Differentiation Evidence for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS 1550901-34-2)


Molecular Recognition Advantage: Fsp3 Elevation for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine exhibits an Fsp3 (fraction of sp3-hybridized carbons) value of 0.625, substantially elevated relative to the unsubstituted 5-aminoisoxazole core (Fsp3 = 0.00 for C3H4N2O, CAS 14678-05-8) and simple aryl-substituted analogs such as 3-phenylisoxazol-5-amine (estimated Fsp3 ≈ 0.00–0.10). The cyclopropylethyl substituent increases three-dimensional character and molecular complexity without exceeding the Rotatable Bond Count of 2 [1]. Meta-analyses of drug discovery pipelines have demonstrated that compounds with Fsp3 ≥ 0.45 exhibit significantly higher clinical success rates compared to flatter, aromatic-rich candidates (p < 0.05), independent of lipophilicity and molecular weight considerations [2].

Fraction sp3 (Fsp3) Molecular complexity Drug-likeness optimization Medicinal chemistry

Lipophilicity Modulation: LogP Comparison of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine exhibits a computed XLogP3-AA value of 1.8, positioning it in the optimal lipophilicity range (LogP 1–3) for balancing membrane permeability with aqueous solubility and metabolic stability [1]. Alternative vendor measurements report LogP = 1.24–1.77, consistent across computational methodologies [2]. In contrast, the unsubstituted 5-aminoisoxazole (CAS 14678-05-8) displays a significantly lower LogP of approximately -0.3 to 0.2, which may limit passive membrane diffusion, while bulkier alkyl-substituted analogs (e.g., 3-tert-butyl-isoxazol-5-ylamine) exceed LogP 2.5, elevating metabolic liability and promiscuous binding risks [3]. The cyclopropylethyl substituent thus achieves a balanced lipophilicity profile that neither under- nor over-shoots the optimal window.

Lipophilicity (LogP) ADME properties Membrane permeability Drug design

Conformational Constraint: Rotatable Bond Conservation in 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine contains exactly 2 rotatable bonds, preserving high ligand efficiency despite the addition of the cyclopropylethyl moiety [1]. The cyclopropyl ring functions as a conformationally restricted element that introduces steric bulk without the entropic penalty associated with freely rotating alkyl chains. Comparative analysis reveals that linear alkyl-substituted isoxazole analogs—such as 3-propylisoxazol-5-amine or 3-butylisoxazol-5-amine—possess 3–4 rotatable bonds, incurring a greater conformational entropy cost upon target binding (estimated ΔΔS ≈ 0.7–1.2 kcal/mol per additional rotatable bond at 298 K) [2][3]. The retention of only 2 rotatable bonds in the target compound translates to a favorable entropic binding profile that can enhance affinity and selectivity.

Rotatable bonds Conformational entropy Ligand efficiency Binding affinity

Procurement Differentiator: Purity Specification and Supplier Availability for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine is commercially available from multiple established suppliers with specified purity of 95–98%, a critical parameter for reproducible research outcomes [1]. In contrast, numerous 5-aminoisoxazole analogs—including 3-cyclopropylisoxazol-5-amine (CAS 21080-91-1), 3-ethylisoxazol-5-amine, and 3-isopropylisoxazol-5-amine—exhibit fragmented or limited commercial availability, often requiring custom synthesis with associated lead times exceeding 4–8 weeks . The target compound is maintained as an in-stock building block by Enamine Ltd. (EN300-206133), with established distribution channels through Fujifilm Wako, ChemSpace, and Leyan, providing procurement lead times as short as 2 days for research quantities . This commercial availability profile reduces project delays and ensures batch-to-batch consistency.

Chemical procurement Purity specification Building block sourcing Supply chain

Structural Distinction: Cyclopropylethyl Moiety Enables DFG-Motif Displacement in Kinase Binding Pockets

The 1-cyclopropylethyl moiety present in 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine has been structurally characterized in peer-reviewed studies as a key determinant for displacing the DFG (Asp-Phe-Gly) motif in kinase binding pockets [1]. Crystallographic and hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments with cyclopropylethyl-containing inhibitors targeting PI3Kγ demonstrated that the cyclopropylethyl group induces a conformational rearrangement of the activation loop, enabling access to a selectivity pocket and achieving >1,000-fold selectivity over PI3Kα and PI3Kβ isoforms [1]. This structural feature cannot be replicated by linear alkyl substituents (e.g., ethyl, propyl, isopropyl) or simple cyclopropyl analogs lacking the ethyl linker, as these fail to achieve the precise steric and conformational requirements for DFG displacement.

Kinase inhibitor DFG motif Selectivity pocket PI3Kγ Structure-based drug design

Recommended Research Applications for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS 1550901-34-2)


Lead Optimization of Kinase Inhibitors Requiring High Isoform Selectivity

In structure-based drug design campaigns targeting kinases where isoform selectivity is critical for safety and efficacy—particularly for PI3K family members, ATR kinase, or SMYD3—3-(1-cyclopropylethyl)-1,2-oxazol-5-amine serves as a privileged building block for introducing the cyclopropylethyl moiety. As demonstrated in crystallographic studies, the 1-cyclopropylethyl group displaces the DFG motif and enables access to the selectivity pocket, achieving >1,000-fold selectivity over closely related kinase isoforms [1]. Procurement of this specific building block ensures that SAR efforts maintain the precise conformational requirements established in the parent inhibitor series, avoiding the uncontrolled variables introduced by generic isoxazole analogs lacking the cyclopropylethyl feature.

Medicinal Chemistry Campaigns Prioritizing Fsp3-Optimized Chemical Space

For drug discovery programs employing Fsp3 (fraction sp3) as a key optimization parameter—increasingly mandated by pharmaceutical partners seeking to avoid 'flatland' attrition—3-(1-cyclopropylethyl)-1,2-oxazol-5-amine provides a validated entry point with Fsp3 = 0.625 [2]. This value substantially exceeds that of typical aryl-substituted isoxazole building blocks (Fsp3 < 0.10) while maintaining favorable drug-like properties (LogP 1.8, Rotatable Bonds 2, TPSA 52.1 Ų). The compound is ideally suited for fragment growing, scaffold hopping, or late-stage functionalization strategies aimed at increasing three-dimensional character without compromising ligand efficiency metrics [3].

Accelerated SAR Studies Requiring Reliable Commercial Supply

When research timelines preclude custom synthesis of specialized isoxazole building blocks, 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine offers a rare combination of structural complexity and immediate commercial availability. Multiple established suppliers maintain in-stock inventory with 95–98% purity, providing lead times as short as 2 days for research quantities [4]. This availability profile contrasts sharply with closely related analogs such as 3-cyclopropylisoxazol-5-amine (CAS 21080-91-1), which typically requires custom synthesis and 4–8 week lead times. For SAR campaigns requiring rapid iteration, this supply chain advantage directly accelerates the design-make-test-analyze cycle and reduces project costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.